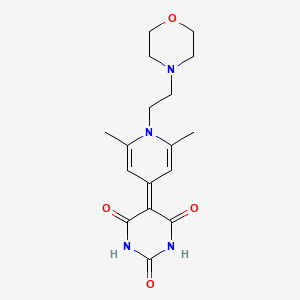![molecular formula C12H14BrN3O2 B2696176 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097940-57-1](/img/structure/B2696176.png)
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a pyrrolidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring provides a planar, aromatic structure, while the pyrrolidine ring provides a non-aromatic cyclic structure. The bromine atom would add significant weight and size to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction, and the double bond in the but-2-en-1-one structure could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of the bromine atom would influence properties such as its boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen
Cascade Reaction Sequences
A study explored the reaction of α-bromo ketones, which may include compounds similar to (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, under basic conditions. This resulted in the formation of novel pyrrolo[1,2-a]pyrimidine-4,6-diones, highlighting a rapid route to synthesize small molecules through a cascade of alkylation, condensation, elimination, and oxidation (Gao et al., 2007).
Synthesis of Antibacterial Compounds
A study utilized 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, possibly related to the query compound, to synthesize new cyanopyridine derivatives. These compounds were evaluated for antimicrobial activity against various bacteria, demonstrating the potential of these derivatives in antibacterial applications (Bogdanowicz et al., 2013).
Antitumor Activity in Pyrrolo[2,3-d]pyrimidines
Another research focused on synthesizing 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, aiming to inhibit folate receptors (FRs) and the proton-coupled folate transporter (PCFT) in tumor cells. This study underscores the relevance of such compounds in cancer research, particularly in targeting specific cellular transport mechanisms for therapeutic purposes (Wang et al., 2010).
Magnetic Properties of Lanthanide-Nitronyl Nitroxide Complexes
Research on lanthanide-radical complexes involving bromo-substituted compounds, similar to the compound , exhibited single-molecule magnetism behavior. This study is significant for materials science, particularly in the development of new magnetic materials (Xu et al., 2009).
Palladium-Catalyzed C-C Coupling
A study investigated the reaction of 5-bromopyrimidine with various compounds using a palladium catalyst, highlighting its utility in facilitating palladium-catalyzed aryl–aryl C–C coupling reactions. This showcases the compound's role in complex organic synthesis and pharmaceutical development (Verbitskiy et al., 2013).
Structural Studies of Oxidation Products
Research on the oxidation products of pyrrole derivatives, which could include the compound , provided insights into their structural properties, aiding in the understanding of chemical reactions and synthesis pathways (Chierici & Gardini, 1966).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrrolo[2,3-d]-pyrimidines, which may involve similar bromo-substituted compounds, was studied, revealing new methods for producing these derivatives and expanding the knowledge of pyrimidine chemistry (Melik-Ogandzhanyan et al., 1982).
Antiviral Activity of Tubercidin Analogues
A study investigated the antiviral properties of tubercidin analogues, including 5-bromo derivatives. These compounds showed notable inhibitory activity against various viruses, highlighting their potential in antiviral drug development (Bergstrom et al., 1984).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDKFFSBVVOKRQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

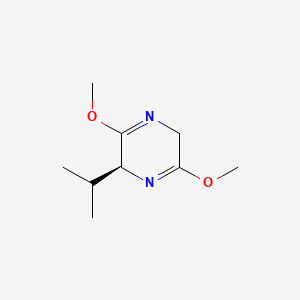
![1-[4-(4-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696094.png)
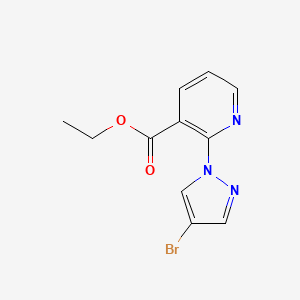
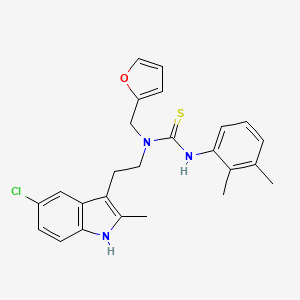
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)
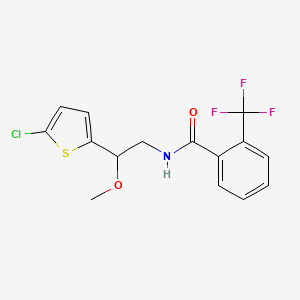
amine hydrochloride](/img/structure/B2696101.png)
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)


![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)
